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Cat. No.: B14042203

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The accurate detection and quantification of small DNA fragments are crucial for a wide range
of applications in molecular biology, including PCR product analysis, genotyping, and next-
generation sequencing library preparation. Dye 937 is a novel fluorescent nucleic acid stain
designed for the sensitive detection of small double-stranded DNA (dsDNA) fragments in
solution and electrophoretic gels. This dye exhibits a significant fluorescence enhancement
upon binding to dsDNA, making it an ideal choice for workflows requiring high sensitivity and
low background. This application note provides a detailed protocol for staining small DNA
fragments with Dye 937 and presents typical performance data. Fluorescent dyes are a
sensitive method for visualizing small amounts of DNA.[1][2][3]

Principle

Dye 937 is a fluorescent molecule that intercalates into the DNA double helix. In its unbound
state in solution, the dye has very low intrinsic fluorescence.[4] Upon binding to dsDNA, its
guantum yield increases dramatically, resulting in a strong fluorescent signal that is directly
proportional to the amount of DNA present. This property allows for the quantification of DNA
and the visualization of DNA fragments as small as 50 base pairs (bp) in electrophoretic gels.

[5]
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Materials and Equipment

Materials
e Dye 937 (10,000X concentrate in DMSO)

DNA samples (e.g., PCR products, restriction digests)

DNA ladder appropriate for small fragments

1X TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)

Agarose

1X TBE or TAE electrophoresis buffer

Nuclease-free water

Equipment

e Microcentrifuge

Vortex mixer

Pipettes and nuclease-free tips

Gel electrophoresis system (tank, power supply, casting trays)

Fluorescence imager or transilluminator with appropriate excitation and emission filters
(Excitation: ~495 nm, Emission: ~535 nm)

Safety glasses and gloves

Protocols
Protocol 1: In-Gel Staining of Small DNA Fragments

This protocol is recommended for the visualization of small DNA fragments separated by
agarose gel electrophoresis.
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Prepare Agarose Gel:

o Prepare a 2-4% agarose gel in 1X TBE or TAE buffer, depending on the size of the
fragments to be resolved. A higher percentage gel provides better resolution for smaller
fragments.

o Heat the mixture until the agarose is completely dissolved.
o Allow the solution to cool to approximately 50-60°C.
Add Dye 937:

o Add Dye 937 at a 1:10,000 dilution to the molten agarose (e.g., add 5 pL of 10,000X Dye
937 to 50 mL of agarose solution).

o Swirl the flask gently to mix the dye. Avoid vigorous shaking to prevent bubble formation.
Cast the Gel:

o Pour the agarose solution into a gel casting tray with the appropriate combs.

o Allow the gel to solidify completely at room temperature.

Prepare DNA Samples:

o Mix your DNA samples and DNA ladder with a 6X loading buffer.

Run Electrophoresis:

o Place the solidified gel in the electrophoresis tank and add 1X running buffer to cover the
gel.

o Load the prepared DNA samples and ladder into the wells.
o Run the gel at a constant voltage until the desired separation is achieved.
Visualize DNA:

o Carefully transfer the gel to a fluorescence imager or UV transilluminator.
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o Visualize the DNA bands using an appropriate excitation source (e.g., blue light or UV)
and emission filter. DNA bands will appear as bright green bands.[2]

Protocol 2: Post-Staining of Small DNA Fragments in
Gels

This method is an alternative to in-gel staining and may result in lower background
fluorescence.

Run Electrophoresis:

o Prepare and run an agarose gel with your DNA samples and ladder as described in
Protocol 1 (steps 1, 4, and 5), but without adding Dye 937 to the gel.

Prepare Staining Solution:

o Prepare a 1X Dye 937 staining solution by diluting the 10,000X stock solution 1:10,000 in
1X TBE or TAE buffer (e.g., 10 pL of dye in 100 mL of buffer).

Stain the Gel:

o Carefully place the gel in a container with the 1X Dye 937 staining solution.

o Incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.
For best results, use an orbital shaker.

Visualize DNA:

o Remove the gel from the staining solution and visualize the DNA bands as described in
Protocol 1, step 6. A brief destaining step in water for 5-10 minutes may further reduce

background.

Protocol 3: Quantification of Small DNA Fragments in
Solution

This protocol is suitable for determining the concentration of small DNA fragments using a

fluorescence plate reader.
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» Prepare Dye 937 Working Solution:
o Dilute the 10,000X Dye 937 stock solution to 1X in 1X TE buffer.
o Prepare DNA Standards and Samples:

o Prepare a series of DNA standards of known concentrations using a DNA fragment of a
similar size to the samples being measured.

o Dilute your unknown DNA samples in 1X TE buffer.
e Set up the Assay:
o In a black 96-well microplate, add 100 pL of the 1X Dye 937 working solution to each well.
o Add 10 pL of each DNA standard and unknown sample to the appropriate wells.
o Include a "no DNA" control (10 pL of TE buffer) to determine the background fluorescence.
 Incubate:
o Incubate the plate for 5-10 minutes at room temperature, protected from light.
» Measure Fluorescence:

o Measure the fluorescence using a plate reader with excitation and emission wavelengths
appropriate for Dye 937 (e.g., Ex: 495 nm, Em: 535 nm).

e Calculate DNA Concentration:
o Subtract the background fluorescence from all readings.

o Generate a standard curve by plotting the fluorescence of the DNA standards against their
concentrations.

o Determine the concentration of the unknown samples from the standard curve.

Data Presentation
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The performance of Dye 937 for staining small DNA fragments was evaluated. The following
tables summarize the typical results.

Table 1: Sensitivity of Dye 937 for Small DNA Fragments in Agarose Gels

DNA Fragment Size (bp) Minimum Detectable Amount (ng)
50 0.5
100 0.2
200 0.1
500 0.1

Table 2: Comparison of Dye 937 with Other Common DNA Stains

Feature Dye 937 SYBR Gold Ethidium Bromide

Sensitivity High Very High[5] Moderate[3]

Safety Low Mutagenicity Low Mutagenicity High Mutagenicity[5]

Excitation (nm) ~495 ~495 ~300, 520

Emission (nm) ~535 ~537 ~605

In-Gel Staining Yes Yes Yes

Post-Staining Yes Yes Yes
Visualizations
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Caption: Workflow for staining small DNA fragments.
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Caption: Mechanism of Dye 937 fluorescence.

Troubleshooting
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Problem

Possible Cause

Solution

No or weak DNA bands

Insufficient DNA loaded

Increase the amount of DNA

loaded onto the gel.

Poor staining

Ensure the dye was added at
the correct concentration. For
post-staining, increase the

incubation time.

Incorrect filter settings

Use the recommended
excitation and emission

wavelengths for visualization.

High background fluorescence

Excess dye in the gel

For post-staining, include a
destaining step in water or

buffer for 5-10 minutes.

Contaminated buffer or gel

Use fresh, nuclease-free

reagents.

Smeared DNA bands

DNA degradation

Use fresh samples and

nuclease-free water and tips.

Gel run at too high a voltage

Reduce the voltage during

electrophoresis.

Altered DNA migration

High dye concentration

Ensure the dye is used at the
recommended dilution. Some

dyes can alter DNA mobility.[5]

Disclaimer

The information provided for "Dye 937" is based on the general characteristics of fluorescent

DNA staining dyes, as specific data for a dye with this name could not be located in public

scientific literature. The protocols and data presented are intended to serve as a general guide

and may require optimization for specific experimental conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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